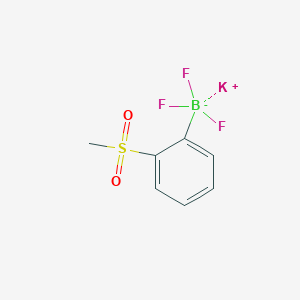

Potassium (2-methylsulfonylphenyl)trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

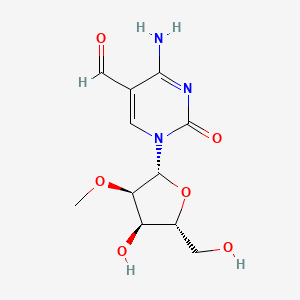

Potassium (2-methylsulfonylphenyl)trifluoroborate is a chemical compound with the chemical formula K[BF3(SO2CH3)]C7H71. It belongs to the class of boronates and is commonly used in the field of organic synthesis1. It is intended for R&D use only and not for medicinal, household, or other use2.

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions3. The synthesis of potassium trifluoroborates can be achieved by hydroboration or C-B coupling reaction4.Molecular Structure Analysis

The molecular formula of Potassium (2-methylsulfonylphenyl)trifluoroborate is C7H7BF3KO2S51. Its molecular weight is 262.095.

Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium (2-methylsulfonylphenyl)trifluoroborate, are often used in Suzuki Cross-Coupling reactions as potent boronic acid surrogates6.

Physical And Chemical Properties Analysis

The melting point of Potassium (2-methylsulfonylphenyl)trifluoroborate is 78-84°C5. It should be stored in an inert atmosphere at room temperature5.Applications De Recherche Scientifique

Results : The yields of the functionalized furans were reported to be moderate to excellent, indicating the efficiency of the process .

Results : The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, without degrading the boron functionality .

Methods of Application : One method includes the decarboxylative borylation reaction of aliphatic acid derivatives under visible-light photoredox conditions to produce primary and secondary alkyl boronates or tetrafluoroborates .

Safety And Hazards

Potassium (2-methylsulfonylphenyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation27. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of inhalation, move the victim into fresh air and keep at rest in a position comfortable for breathing2.

Orientations Futures

Potassium (2-methylsulfonylphenyl)trifluoroborate is commonly used in the field of organic synthesis1. As a stable and versatile reagent, it is likely to continue to find use in various research and development applications. However, the specific future directions for this compound are not specified in the search results.

Please note that this information is based on available resources and may not be fully comprehensive. Always refer to appropriate safety data sheets and experimental procedures when handling this chemical.

Propriétés

IUPAC Name |

potassium;trifluoro-(2-methylsulfonylphenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXDHUNDHNZMGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635789 |

Source

|

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2-methylsulfonylphenyl)trifluoroborate | |

CAS RN |

850623-65-3 |

Source

|

| Record name | Borate(1-), trifluoro[2-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)